Cas no 824938-97-8 (Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-)
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
- (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine (ACI)
- DTXSID80478748
- (1S,2S)-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-AMINE
- SCHEMBL14393808
- E81103
- (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine
- AS-82225
- (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine
- (1S,2S) 2-(1-pyrrolidinyl)-cyclohexanaMine
- 824938-97-8
- CS-0091855
- (1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine
-
- Inchi: 1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
- InChI Key: FLEFKPPJPOWCSZ-UWVGGRQHSA-N
- SMILES: N[C@H]1CCCC[C@@H]1N1CCCC1
Computed Properties
- Exact Mass: 168.162648646g/mol
- Monoisotopic Mass: 168.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.3Ų
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906636-100mg |
(1S,2S) 2-(1-pyrrolidinyl)-cyclohexanaMine |
824938-97-8 | 98% | 100mg |
¥1,989.00 | 2022-08-31 | |
| Chemenu | CM525816-100mg |
(1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine |
824938-97-8 | 97% | 100mg |
$115 | 2024-07-23 | |
| Cooke Chemical | M2339347-100mg |
(1S,2S)2-(1-pyrrolidinyl)-cyclohexanaMine |
824938-97-8 | 98% | 100mg |
RMB 1768.00 | 2025-02-21 | |
| Aaron | AR008K49-100mg |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- |
824938-97-8 | 95% | 100mg |
$105.00 | 2025-02-11 | |
| Aaron | AR008K49-250mg |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- |
824938-97-8 | 95% | 250mg |
$129.00 | 2025-02-11 | |
| Aaron | AR008K49-1g |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- |
824938-97-8 | 95% | 1g |
$463.00 | 2023-12-14 | |
| 1PlusChem | 1P008JVX-100mg |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- |
824938-97-8 | 95% | 100mg |
$191.00 | 2024-04-21 | |
| 1PlusChem | 1P008JVX-250mg |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- |
824938-97-8 | 95% | 250mg |
$230.00 | 2024-04-21 | |
| 1PlusChem | 1P008JVX-1g |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- |
824938-97-8 | 95% | 1g |
$759.00 | 2024-04-21 | |
| A2B Chem LLC | AD98221-100mg |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- |
824938-97-8 | 95% | 100mg |
$77.00 | 2024-04-19 |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; 12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
Production Method 3
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 5 h, rt
2.2 Reagents: Water ; rt
Production Method 4
1.2 Reagents: Water ; rt
Production Method 5
1.2 15 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
Production Method 6
1.2 Solvents: Methanol ; 40 min, rt; 3 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 24 h, rt; 22 h, 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; 12 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
Production Method 7
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 4 h, 60 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 5 h, rt
3.2 Reagents: Water ; rt
Production Method 8
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Diethyl ether ; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, rt
2.1 Solvents: Ethyl acetate ; 7 h, 28 °C
2.2 15 h, 0 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Raw materials
- Di-tert-butyl dicarbonate
- 1,4-Dibromobutane
- tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
- Carbamic acid, [(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-, phenylmethylester
- (1S,2S)-cyclohexane-1,2-diamine
- TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXANAMINE
- Carbamic acid, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-, 1,1-dimethylethyl ester
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Preparation Products
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- (CAS No. 824938-97-8): A Comprehensive Overview
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- (CAS No. 824938-97-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential therapeutic applications. The compound's structure consists of a cyclohexane ring substituted with an amine group at the 2-position and a pyrrolidine moiety, specifically in the (1S,2S) configuration. This specific stereochemistry is crucial for its biological activity and pharmacological properties.
The synthesis of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- involves several steps, including the formation of the cyclohexane ring and the introduction of the pyrrolidine group. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel catalytic asymmetric hydrogenation approach that significantly improved the yield and enantiomeric purity of the product. This method not only enhances the efficiency of the synthesis but also reduces the environmental impact by minimizing waste generation.
In terms of its biological activity, Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- has shown promising results in various preclinical studies. One notable application is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that this compound can selectively bind to and modulate specific GPCRs, potentially leading to new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Furthermore, Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- has been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. A recent study published in Inflammation Research reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- could be a valuable candidate for developing new anti-inflammatory drugs.
The pharmacokinetic properties of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- have also been studied to understand its behavior in biological systems. Research published in Pharmaceutical Research in 2019 indicated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a potential drug candidate. Additionally, the compound shows low toxicity in preclinical toxicity studies, further supporting its safety profile.
The potential therapeutic applications of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- extend beyond GPCR modulation and anti-inflammatory effects. Recent studies have explored its use as an analgesic agent for pain management. A study published in Pain Management in 2020 reported that this compound effectively reduces pain sensitivity in animal models without causing significant side effects. This finding highlights its potential as a safer alternative to traditional pain medications with fewer adverse effects.
In conclusion, Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- (CAS No. 824938-97-8) is a promising compound with diverse therapeutic applications. Its unique stereochemistry and functional groups make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical science. Ongoing studies continue to uncover new aspects of its biological activity and potential uses in treating various diseases and conditions.
824938-97-8 (Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-) Related Products
- 100158-63-2(2-(Pyrrolidin-1-ylmethyl)piperidine)
- 112906-37-3(1-[(pyrrolidin-2-yl)methyl]piperidine)
- 26116-12-1((1-ethylpyrrolidin-2-yl)methanamine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)